



Application Notes: Pancreatic Lipase-IN-1 In Vitro Inhibition Assay Protocol

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Compound of Interest		
Compound Name:	Pancreatic lipase-IN-1	
Cat. No.:	B15136132	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pancreatic lipase (PL) is a critical enzyme secreted by the pancreas into the small intestine, where it plays a pivotal role in the digestion of dietary triglycerides.[1][2][3] By hydrolyzing triglycerides into fatty acids and monoglycerides, it facilitates the absorption of dietary fats.[1] Inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity, as it reduces fat absorption from the gut. [4][5] Pancreatic lipase-IN-1 is a potent dual inhibitor of both pancreatic lipase (PL) and human carboxylesterase 1A (hCES1A).[6] This document provides a comprehensive protocol for conducting an in vitro enzymatic assay to determine the inhibitory activity of **Pancreatic lipase-IN-1** against porcine pancreatic lipase.

Principle of the Assay

This protocol employs a colorimetric method to measure the activity of pancreatic lipase. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP), to p-nitrophenol and palmitic acid.[4][7] The rate of formation of the yellow-colored pnitrophenol is directly proportional to the lipase activity and can be monitored by measuring the increase in absorbance at 405 nm.[8] The potency of an inhibitor, such as Pancreatic lipase-**IN-1**, is determined by quantifying its ability to reduce the rate of this enzymatic reaction. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.



Quantitative Data Summary

The following table summarizes the known inhibitory activity of **Pancreatic lipase-IN-1** against its target enzymes. This data is crucial for designing appropriate concentration ranges for the inhibition assay.

Compound	Target	IC50 Value
Pancreatic lipase-IN-1	Pancreatic Lipase (PL)	2.13 μΜ[6]
(Compound 39)	Human Carboxylesterase 1A (hCES1A)	0.055 μM[6]

Experimental Protocol

This procedure is designed for a 96-well microplate format, allowing for efficient screening and dose-response analysis.

- Enzyme: Porcine Pancreatic Lipase (Type II) (e.g., Sigma-Aldrich)
- Inhibitor: Pancreatic lipase-IN-1 (MedChemExpress)[6]
- Substrate: p-Nitrophenyl Palmitate (pNPP)
- Buffer: 50 mM Tris-HCl, pH 8.0[4][7]
- Emulsifier: Sodium deoxycholate[4][7][9]
- Solvent: Dimethyl sulfoxide (DMSO) and Isopropanol[7][9]
- Equipment:
 - 96-well clear, flat-bottom microplates[4][7]
 - Microplate spectrophotometer capable of reading absorbance at 405 nm[8]
 - Incubator or plate reader with temperature control at 37°C[7]
 - Multichannel pipette



- Serological pipettes and tubes
- Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
- Enzyme Solution (1 mg/mL): Dissolve porcine pancreatic lipase in deionized water to a
 concentration of 10 mg/mL. Centrifuge at 13,000 rpm for 5 minutes to pellet any insoluble
 material.[8] Dilute the supernatant with Assay Buffer to a final working concentration of 1
 mg/mL.
- Substrate Solution (10 mM): Dissolve p-nitrophenyl palmitate (pNPP) in isopropanol to prepare a 10 mM stock solution.[7]
- Inhibitor Stock Solution (10 mM): Dissolve Pancreatic lipase-IN-1 in 100% DMSO to create a 10 mM stock solution.
- Inhibitor Working Solutions: Perform serial dilutions of the 10 mM inhibitor stock solution in 100% DMSO to generate a range of concentrations needed to construct a dose-response curve (e.g., from 10 mM to 10 nM).

The total volume for each reaction is 200 μ L.[7][8]

- Plate Setup:
 - Add 140 μL of Assay Buffer to each well of a 96-well plate.
 - Add 20 μL of the Pancreatic Lipase enzyme solution (1 mg/mL) to all wells except the blank controls.
 - \circ Add 20 μ L of the appropriate inhibitor working solution to the test wells.
 - For the positive control (100% enzyme activity), add 20 μL of DMSO.
 - For the blank wells (substrate control), add 20 μL of Assay Buffer instead of the enzyme solution.
- Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.[4]



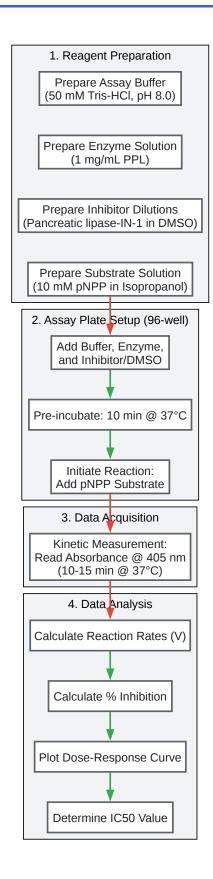
- Reaction Initiation: Add 20 μ L of the 10 mM pNPP substrate solution to all wells to start the reaction.
- Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C.
 Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.

Data Analysis

- Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/Δtime) of the linear portion of the kinetic curve for each well.
- Correct for Blank: Subtract the rate of the blank (substrate auto-hydrolysis) from all other rates.
- Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:
 - % Inhibition = [(V_control V_inhibitor) / V_control] * 100
 - Where V_control is the rate of the positive control (enzyme + substrate + DMSO) and
 V_inhibitor is the rate in the presence of the inhibitor.
- Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

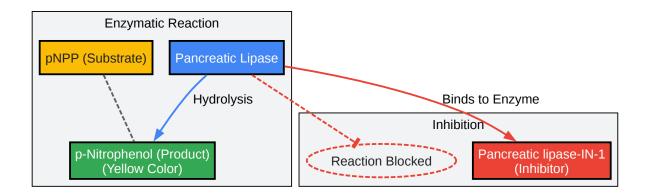




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Caption: Workflow for the pancreatic lipase in vitro inhibition assay.





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Caption: Inhibition of pancreatic lipase by Pancreatic lipase-IN-1.

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